Structural & Steric Footprint: Absence of 4-Methyl Group Alters Torsional Profile and Metabolic Lability
The target compound lacks the 4-methyl substituent that is mandatory in the clinical ROMK inhibitor series. Patent SAR tables explicitly demonstrate that benzofuranone cores without 4-alkyl substitution generate ROMK inhibitors with >10-fold reduced binding affinity compared to the 4-methylated analogs that incorporate the 4-methyl-5-(oxiran-2-yl) motif [1]. The 4-unsubstituted oxirane therefore provides a synthetically enabling handle for systematic 4-position derivatization surveys that the pre-installed methyl congeners cannot offer.
| Evidence Dimension | ROMK inhibitory potency (IC50) dependence on 4-substituent |
|---|---|
| Target Compound Data | 4-unsubstituted benzofuranone-derived ROMK inhibitors: IC50 typically >500 nM (extrapolated from congeneric SAR series) |
| Comparator Or Baseline | 4-methyl-substituted benzofuranone-derived ROMK inhibitors: IC50 = 5–50 nM (e.g., MK-7145 IC50 = 0.045 μM; MK-8153 IC50 = 5 nM) |
| Quantified Difference | ≥10-fold loss in potency upon removal of the 4-methyl group |
| Conditions | ROMK1 (Kir1.1) channel electrophysiology assay in CHO cells; 86Rb+ efflux assay |
Why This Matters
Procurement of the 4-unsubstituted epoxide is essential for medicinal chemistry programs aiming to explore 4-position SAR de novo, whereas the 4-methyl variant commits the user to a specific pharmacophoric outcome unsuitable for iterative analoging.
- [1] US8999991B2 - Inhibitors of the renal outer medullary potassium channel. Merck Sharp & Dohme Corp., 2015. See comparative IC50 data in Tables 1–3; also BindingDB entries BDBM50391781 (IC50 = 49 nM for 4-methyl-containing ROMK inhibitor) and BDBM50235197 (IC50 = 34 nM). View Source
